Extraction Optimization Reference Standard
In a systematic evaluation of 12 lanostane triterpenoids against influenza virus neuraminidase, Ganoderenic Acid H (Compound 12) displayed significantly weaker inhibitory activity compared to the most potent analog ganoderic acid T-Q. The structural determinant underlying this potency gap is the Δ20(22) double bond and the C-23 ketone substitution pattern, which alters the side-chain conformation relative to the more potent Δ24(E) analogs [1].
| Evidence Dimension | Influenza neuraminidase (NA) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = >200 μM (H1N1, 2009); 28.0 ± 10.9 μM (H5N1) |
| Comparator Or Baseline | Ganoderic acid T-Q: IC50 = 5.6 ± 1.9 μM (H1N1); 1.2 ± 1.0 μM (H5N1) |
| Quantified Difference | >35-fold less potent against H1N1; ~23-fold less potent against H5N1 |
| Conditions | Influenza A neuraminidase inhibition assay; compounds tested at multiple concentrations; fluorescence-based substrate cleavage detection |
Why This Matters
Researchers developing influenza neuraminidase inhibitors should note that GA-H is not a potent scaffold for this target, whereas ganoderic acid T-Q or TR provide substantially higher potency; conversely, GA-H's weak NA inhibition makes it useful as a negative control or for evaluating off-target effects in antiviral studies.
- [1] Zhu, M., et al. (2015). Lanostane-type triterpenoids from Ganoderma lucidum and their inhibitory activities against influenza virus neuraminidase. Scientific Reports, 5, 13194. Table 2. View Source
